![molecular formula C15H19N3O2 B2494019 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 920253-65-2](/img/structure/B2494019.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions that include the formation of cyclohexyl and pyridinyl moieties. One common approach for synthesizing compounds with similar structures involves one-pot synthesis techniques, which can include the use of FT-IR, NMR, and density functional method studies for structural characterization (Fereyduni et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing cyclohexyl and pyridinyl groups reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions contribute to the stability and conformation of the molecules in solid-state structures. For instance, studies have shown that the molecular structures of isomeric compounds exhibit effective conformations influenced by the orientation of pyridine rings relative to the bridging cyclohexane rings, highlighting the role of intermolecular interactions in determining molecular conformation and packing (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The chemical reactions involving compounds with cyclohexyl and pyridinyl components can vary widely, depending on the functional groups present and the reaction conditions. For example, bromination reactions of related compounds have been studied to understand their reaction mechanisms and crystal structures, which can shed light on the reactivity and potential chemical transformations of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (Matsulevich et al., 2019).
Scientific Research Applications
1. Neuroimaging and Receptor Studies
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide analogs have been primarily studied in the context of neuroimaging, especially in positron emission tomography (PET) studies involving serotonin receptors. For instance, WAY-100635, a compound structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, has been labeled with carbon-11 for PET studies to investigate 5-HT1A receptors in the human brain. The understanding of its metabolism is crucial for developing biomathematical models to interpret brain radioactivity uptake in terms of receptor-binding parameters (Osman et al., 1996). Additionally, 11C-ABP688, another related compound, has been evaluated for its potential as a PET agent for imaging metabotropic glutamate receptor subtype 5 (mGluR5) (Ametamey et al., 2007).
2. Metabolite Analysis and Pharmacokinetics
Metabolite analysis of related compounds provides insights into their metabolism and potential applications in medicinal chemistry. For example, studies have identified the major metabolic pathways of L-735,524, an analog of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, highlighting pathways such as glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995).
3. Bioavailability and Biotransformation Studies
Compounds structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide have been the subject of bioavailability and biotransformation studies. For instance, Acalabrutinib, a targeted covalent inhibitor with a structure related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, has been studied for its pharmacokinetic profile in humans, revealing moderate intravenous clearance and an absolute bioavailability of 25.3% (Podoll et al., 2018).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(15(20)18-13-7-4-9-16-11-13)17-10-8-12-5-2-1-3-6-12/h4-5,7,9,11H,1-3,6,8,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPJNXFYQFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide |
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